

long-term health effects of marathon training

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An In-depth Technical Guide on the Long-Term Health Effects of **Marathon** Training

Introduction

Marathon running, an epitome of endurance athletics, subjects the human body to profound physiological stress. While the acute effects of completing a 42.195-kilometer race are well-documented, the cumulative impact of long-term, high-volume training presents a more complex picture. This technical guide synthesizes current scientific literature to provide an in-depth analysis of the long-term health effects of **marathon** training, with a focus on the cardiovascular, musculoskeletal, immune, and renal systems. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data summaries, and visualizations of key biological pathways.

Cardiovascular System Adaptations and Maladaptations

Chronic endurance training induces significant structural and functional changes in the heart, a phenomenon termed "athlete's heart."^[1] While largely benign and adaptive, there is an evolving body of evidence suggesting potential long-term risks associated with extreme endurance exercise.

Exercise-Induced Cardiac Remodeling (EICR)

Long-term **marathon** training leads to physiological cardiac remodeling, primarily characterized by eccentric left ventricular hypertrophy and bi-atrial and right ventricular dilation.^{[2][3]} These

adaptations enhance cardiac output and oxygen delivery to skeletal muscles. However, vigorous-intensity exercise can also be associated with cardiac maladaptation.[\[2\]](#)

Key Morphological and Functional Changes:

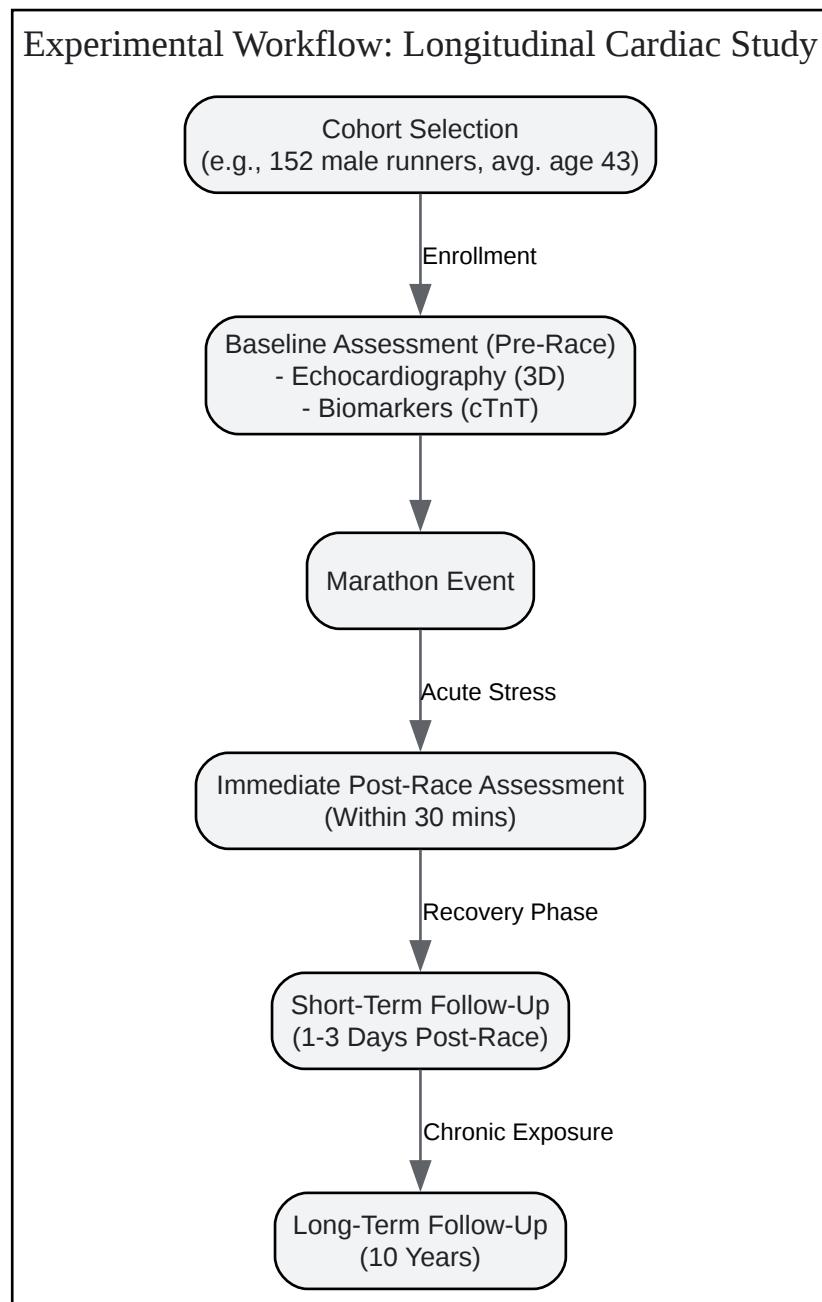
- Left Ventricle (LV): Training is associated with increased LV end-diastolic volume, mass index, and longitudinal length.[\[3\]](#) While some studies show transient decreases in LV ejection fraction (LVEF) post-race, these values typically remain within normal limits and are stable over the long term.[\[4\]](#)
- Right Ventricle (RV): The RV is particularly susceptible to the volume overload of endurance exercise, which can lead to transient dysfunction post-race.[\[1\]\[4\]](#) Long-term studies suggest that for most recreational athletes, this does not lead to a long-term deterioration of RV function.[\[4\]\[5\]](#)
- Atria: Both left and right atria can become enlarged.[\[3\]\[6\]](#) This atrial remodeling is a potential substrate for arrhythmias.

Experimental Protocol: Longitudinal Assessment of Cardiac Changes

A representative study design for evaluating long-term cardiac effects involves longitudinal monitoring of athletes.

- Study Population: A cohort of amateur, middle-aged male **marathon** runners.[\[3\]\[4\]](#)
- Methodology:
 - Baseline Assessment (Pre-Training): Collection of demographic data, clinical profiles, resting vital signs, and fasting blood samples.[\[3\]](#)
 - Imaging: Transthoracic echocardiography (M-mode, B-mode, Doppler analysis) and real-time 3D echocardiography are performed to assess cardiac structure and function (e.g., LVEF, RVEF, atrial volumes).[\[3\]\[4\]](#)
 - Biomarker Analysis: Measurement of cardiac biomarkers such as cardiac troponin T (cTnT) and B-type natriuretic peptide (BNP).[\[4\]\[7\]](#)

- Follow-up Assessments: The assessments are repeated immediately post-marathon, at several intervals in the days following (e.g., 24 hours, 3 days), and at a long-term follow-up point (e.g., 10 years).[4][5]



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Experimental workflow for a longitudinal cardiac study.

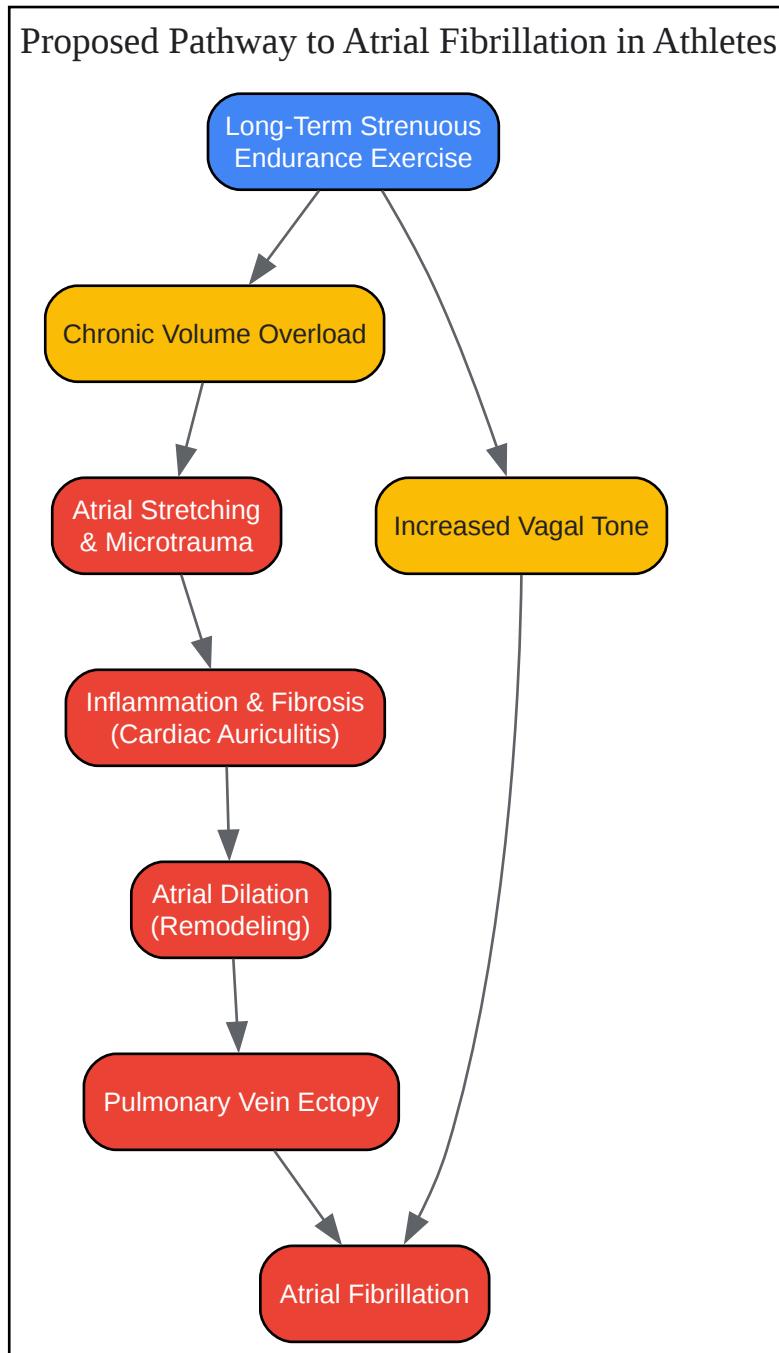
Risk of Atrial Fibrillation (AFib)

One of the most significant long-term concerns is an increased risk of atrial fibrillation.[1][8]

Strenuous endurance exercise appears to elevate the risk of paroxysmal AFib, particularly in middle-aged male athletes.[9] The incidence of AFib in **marathon** runners can be 2- to 10-fold higher compared to the general population.[8]

Proposed Pathophysiological Mechanisms:

- Atrial Dilation and Fibrosis: Chronic volume overload leads to atrial stretching, microtrauma, inflammation, and ultimately fibrosis, creating an arrhythmogenic substrate.[8][9]
- Increased Vagal Tone: Enhanced parasympathetic (vagal) tone, a common adaptation in athletes, may also contribute to AFib.[9]
- Biomarkers: Upregulation of cardiac-specific microRNAs (e.g., microRNA-1, microRNA-133a) has been linked to left atrial diameter in trained runners, suggesting they could serve as biomarkers for pro-arrhythmogenic signaling.[9]



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Proposed mechanisms of exercise-induced Atrial Fibrillation.

Quantitative Data on Cardiovascular Changes

Parameter	Pre-Training/Pre-Race	Post-Training/Post-Race	10-Year Follow-Up	Study Reference
Left Ventricle				
LV End-Diastolic Volume (mL)	156 ± 26	172 ± 28	-	[3]
LV Mass Index (g/m ²)	78.1 ± 14.8	89.3 ± 9.7	-	[3]
LVEF (Median %)	59.6%	57.6% (Immediate)	-	[4]
Right Ventricle				
RV End-Diastolic Area (cm ²)	27.0 ± 4.8	28.6 ± 4.3	-	[3]
RVEF (Median %)	52.4%	47.6% (Immediate)	51.9%	[4][5]
Atria				
Left Atrial Volume (mL)	65 ± 19	72 ± 19	-	[3]
Biomarkers				
Cardiac Troponin I (cTnI)	Baseline	Elevated	Returns to baseline (24h)	[2]

Musculoskeletal System: The Burden of Overuse

The repetitive impact and high training volumes inherent to **marathon** preparation place enormous strain on the musculoskeletal system. Overuse injuries are the most common adverse effect reported by long-distance runners.[10][11]

Common Injuries and Prevalence

Musculoskeletal injuries are predominantly located in the lower extremities.[\[10\]](#)[\[11\]](#) A recent investigation revealed that up to 42% of amateur runners sustain an injury during a 16-week training period.[\[11\]](#) In elite runners, the prevalence of running-related musculoskeletal pain can be as high as 75%.[\[12\]](#)

Injury Type	Common Location(s)	Prevalence/Incidence Notes	References
Patellofemoral Pain Syndrome (PFPS)	Anterior Knee	Most common running injury; prevalence up to 16% during ultramarathons.	[10]
Iliotibial (IT) Band Syndrome	Lateral Knee/Thigh	Common as training progresses.	[11] [13]
Medial Tibial Stress Syndrome (Shin Splints)	Lower Leg (Tibia)	Common running injury; prevalence around 10% in ultramarathon races.	[10] [11]
Achilles Tendinopathy	Achilles Tendon	Common in early training phases.	[11] [13]
Plantar Fasciitis	Foot (Plantar Surface)	Common overuse injury.	[11]
Stress Fractures	Tibia, Metatarsals, Hip/Pelvis	Most serious common overuse injury; requires significant time off.	[13] [14]

Risk Factors

Injury risk is multifactorial, involving both intrinsic and extrinsic variables.

- Non-Modifiable: Age, sex (females may have a higher risk of hip-related injuries), and a history of previous injury.[\[11\]](#)[\[15\]](#)

- Modifiable: High training volume (>65 km/week), rapid increases in training load, improper running biomechanics, and inadequate recovery.[11][14][15]

Immune System Dynamics: The "Open Window"

While moderate exercise is known to bolster the immune system, the extreme stress of **marathon** training and racing can lead to transient immunosuppression, a concept known as the "open window" hypothesis.[16][17]

Acute and Chronic Immune Perturbations

Immediately following a **marathon**, numerous components of the immune system are altered. This period of dysfunction can last from 3 to 72 hours, potentially increasing susceptibility to infections, particularly upper respiratory tract infections (URTIs).[16][17]

Key Immunological Changes:

- Leukocytosis: A significant increase in total white blood cells, driven primarily by neutrophilia. [16]
- Lymphopenia: A significant decrease in the concentration of total lymphocytes, including memory T-helper cells, cytotoxic T-cells, and Natural Killer (NK) cells.[16]
- Hormonal Response: A marked increase in plasma cortisol levels, which has immunosuppressive effects.[16][18]
- Chronic Effects: Periods of intensified training can lead to a chronic depression of mucosal immunity (e.g., lower salivary IgA levels), which is a key defense against respiratory pathogens.[19][20]

Experimental Protocol: Immune Parameter Analysis

- Study Population: 37 male **marathoners** and 37 age/sex/BMI-matched sedentary controls. [16]
- Methodology:

- Sample Collection: Peripheral blood samples are collected from **marathoners** before and immediately after a race, and once from the control group.
- Hematological and Biochemical Analysis: Standard tests are run for complete blood count with differential, lactate dehydrogenase (LDH), creatine phosphokinase (CPK), and plasma cortisol.[16]
- Lymphocyte Phenotyping: Flow cytometry is used for the phenotypic analysis of lymphocyte subpopulations (e.g., T-helper cells, cytotoxic T-cells, B-cells, NK cells) using specific cell surface markers.[16]



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The "Open Window" of immune dysfunction post-marathon.

Quantitative Data on Immune System Changes

Parameter	Marathoners (Pre-Race) vs. Controls	Marathoners (Post-Race) vs. Pre-Race	Study Reference
White Blood Cells	No significant difference	↑ Significant Increase	[16]
Neutrophils	No significant difference	↑ Significant Increase (Neutrophilia)	[16]
Lymphocytes	No significant difference	↓ Significant Decrease (Lymphopenia)	[16]
Plasma Cortisol	No significant difference	↑ Significant Increase	[16]
Creatine Phosphokinase (CPK)	↑ Significantly Higher	↑ Significant Increase	[16]
Memory T-helper (Th) cells	↓ Significantly Lower	↓ Significant Decrease	[16]
Natural Killer (NK) cells	No significant difference	↓ Significant Decrease	[16]

Renal System: The Challenge of Acute Kidney Injury

The physiological demands of a **marathon**, including dehydration, elevated core body temperature, and altered hemodynamics, can lead to transient, acute kidney injury (AKI). [21] [22]

Marathon-Induced Acute Kidney Injury

Studies have shown that a high percentage of **marathon** runners—up to 82% in one study—develop Stage 1 AKI immediately after a race. [21][22][23] This condition is characterized by the kidneys' temporary inability to filter waste from the blood. [24]

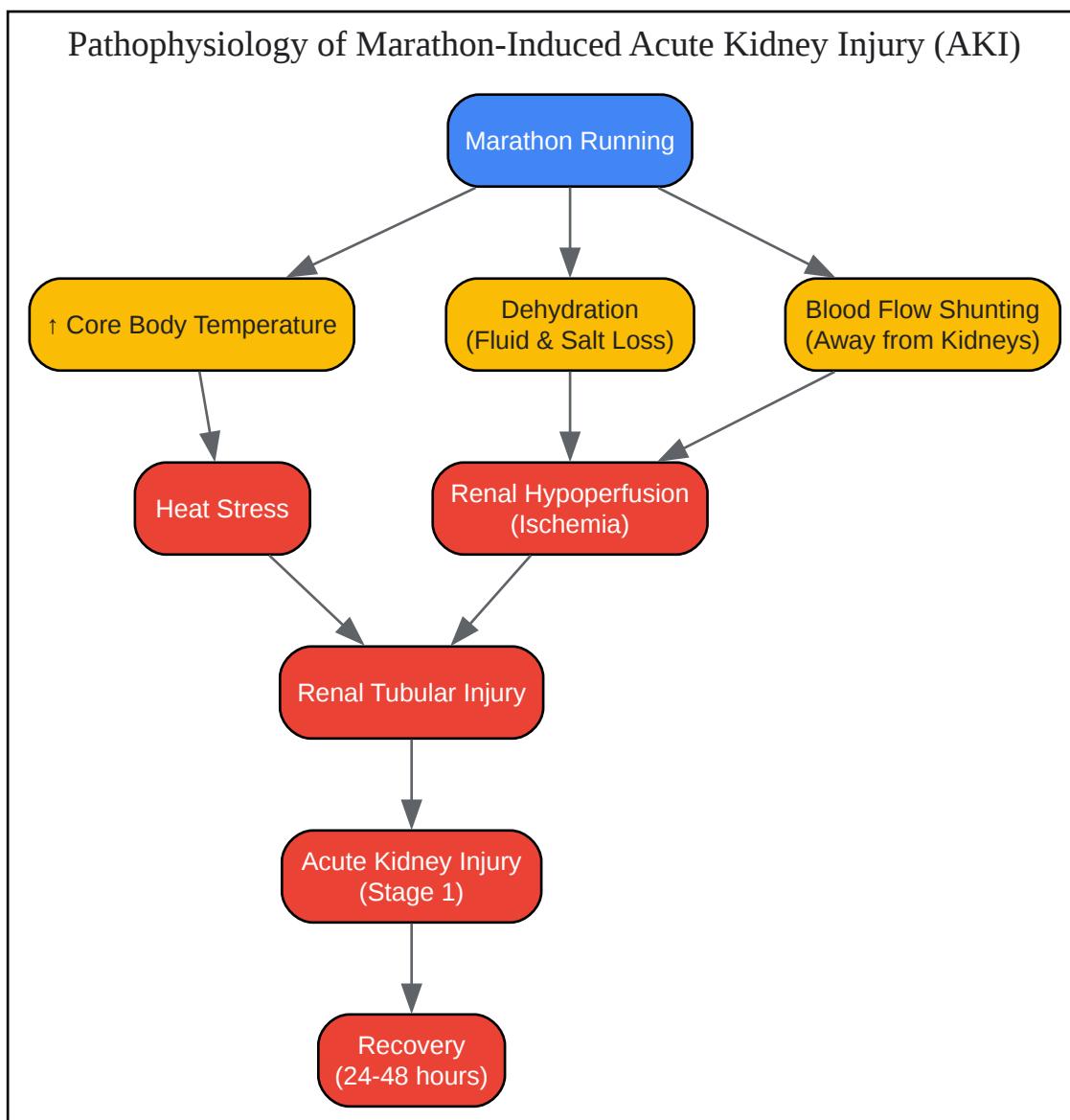
Proposed Pathophysiological Mechanisms:

- Renal Hypoperfusion: During strenuous exercise, blood is shunted from the viscera (including the kidneys) to working muscles. Renal blood flow can decrease to 25% of resting

levels, potentially causing ischemic tubular damage.[22][25]

- Heat Stress: A sustained rise in core body temperature can induce heat stress, contributing to kidney injury.[22][24]
- Dehydration: Significant fluid and electrolyte loss through sweat can lead to volume depletion, exacerbating renal hypoperfusion.[23]

This **marathon**-induced AKI is typically reversible, with markers of kidney function returning to baseline within 24-48 hours post-race.[21][24] However, the long-term consequences of these repeated insults are not well understood and raise concerns about the potential for cumulative damage.[26]



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*Proposed mechanisms of **marathon**-induced Acute Kidney Injury.*

Experimental Protocol: Assessment of Renal Injury

- Study Population: 22 runners participating in the Hartford **Marathon**.[\[22\]](#)[\[23\]](#)
- Methodology:
 - Sample Collection: Blood and urine samples are collected at three time points: 24 hours pre-**marathon** (Day 0), immediately post-**marathon** (Day 1), and 24 hours post-**marathon**

(Day 2).[\[22\]](#)

- Biomarker Analysis:
 - Serum: Creatinine (for AKI staging) and creatine kinase.[\[22\]](#)
 - Urine: Albumin, microscopy for granular casts and renal tubular epithelial cells, and novel injury/repair biomarkers (e.g., IL-6, IL-18, KIM-1, NGAL, YKL-40).[\[22\]](#)
- AKI Staging: Stage 1 AKI is defined as a 1.5- to 2-fold or ≥ 0.3 mg/dL increase in serum creatinine from baseline within 48 hours.[\[22\]](#)

Quantitative Data on Renal Function Markers

Parameter	Pre-Marathon (Day 0)	Immediate Post-Marathon (Day 1)	24h Post- Marathon (Day 2)	Study Reference
AKI Incidence	0%	82% (Stage 1 or 2)	-	[22]
Serum Creatinine	Baseline	↑ Peak Levels	Trending towards baseline	[22]
Urine Albumin	Baseline	↑ Significantly Elevated	Trending towards baseline	[22]
Urine Injury Biomarkers (e.g., IL-18, KIM-1)	Baseline	↑ Significantly Elevated	Trending towards baseline	[22]
Urine Repair Biomarkers (e.g., YKL-40)	Baseline	↑ Significantly Elevated	Trending towards baseline	[22]

Conclusion and Future Directions

Long-term **marathon** training induces a wide spectrum of physiological adaptations, many of which are beneficial. However, the cumulative stress of high-volume endurance exercise is also associated with significant long-term health risks that warrant careful consideration.

- **Cardiovascular:** The development of "athlete's heart" is a physiological adaptation, but the increased risk of atrial fibrillation and potential for myocardial fibrosis in some individuals are critical areas for further research. Longitudinal studies with advanced imaging and novel biomarkers are needed to distinguish benign remodeling from incipient pathology.
- **Musculoskeletal:** Overuse injuries are nearly ubiquitous. Research into injury prevention strategies, including biomechanical interventions and optimized training load management, is essential for athlete longevity.
- **Immune:** The "open window" of immunosuppression post-exercise is a well-established phenomenon. Future research should focus on nutritional and behavioral countermeasures to mitigate this risk and on the long-term immunological adaptations in veteran athletes.
- **Renal:** While **marathon**-induced AKI appears transient, the question of whether repeated episodes lead to chronic kidney disease remains unanswered. Long-term cohort studies are imperative to assess the cumulative risk to renal health.

For drug development professionals, understanding these pathways offers opportunities to identify novel therapeutic targets for mitigating exercise-induced organ stress, promoting tissue repair, and managing the long-term health of an increasingly active population.

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